molecular formula C16H22ClN3O2 B267850 N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

货号 B267850
分子量: 323.82 g/mol
InChI 键: KXMXVCXZBXXOEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as CEM-102, is a synthetic compound that belongs to the class of antimicrobial agents. It was first synthesized in 2007 by Cempra Pharmaceuticals Inc. as a potential treatment for bacterial infections.

作用机制

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to a specific site on the ribosome and prevents the formation of peptide bonds between amino acids, thus preventing the production of new proteins.
Biochemical and Physiological Effects
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to have low toxicity and good bioavailability. It is rapidly absorbed into the bloodstream and distributed to various tissues, including the lungs, kidneys, and liver. It is metabolized by the liver and excreted in the urine.

实验室实验的优点和局限性

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has several advantages as a research tool. It is highly potent and selective, with a low risk of resistance development. It is also relatively easy to synthesize and has good stability. However, its use is limited by its high cost and the need for specialized equipment and expertise.

未来方向

There are several potential directions for future research on N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of new targets for N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, such as bacterial virulence factors or biofilm formation. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in humans.

合成方法

The synthesis of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves a multi-step process that starts with the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to produce the final product.

科学研究应用

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

属性

产品名称

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

分子式

C16H22ClN3O2

分子量

323.82 g/mol

IUPAC 名称

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C16H22ClN3O2/c1-3-22-16-14(17)9-13(10-15(16)21-2)11-18-5-4-7-20-8-6-19-12-20/h6,8-10,12,18H,3-5,7,11H2,1-2H3

InChI 键

KXMXVCXZBXXOEN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNCCCN2C=CN=C2)OC

规范 SMILES

CCOC1=C(C=C(C=C1Cl)CNCCCN2C=CN=C2)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。